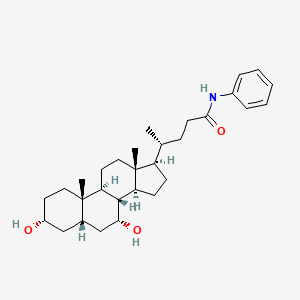
Germination-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Germination-IN-1 is a synthetic compound designed to enhance seed germination and early plant growth. It is primarily used in agricultural and horticultural applications to improve crop yields and plant health. The compound works by stimulating various biochemical pathways that promote seed germination and seedling vigor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Germination-IN-1 involves a multi-step chemical process. The initial step typically includes the preparation of a precursor molecule through a series of organic reactions such as alkylation, esterification, and cyclization. The precursor is then subjected to further chemical modifications, including oxidation and reduction reactions, to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions, such as temperature, pressure, and pH, are meticulously monitored and adjusted to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Germination-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives that may have enhanced or altered biological activity.
Reduction: Reduction reactions can modify the functional groups of this compound, potentially leading to new compounds with unique properties.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, resulting in structurally diverse analogs.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Aplicaciones Científicas De Investigación
Germination-IN-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its role in enhancing seed germination and plant growth, making it valuable in agricultural research.
Medicine: Explored for potential therapeutic applications due to its ability to modulate biochemical pathways.
Industry: Utilized in the production of high-yield crops and in the development of new agricultural products.
Mecanismo De Acción
The mechanism of action of Germination-IN-1 involves the activation of specific molecular targets and pathways that promote seed germination. The compound interacts with phytohormones such as gibberellins and auxins, enhancing their signaling pathways. This leads to the breakdown of seed dormancy and the initiation of germination processes. Additionally, this compound modulates the production of reactive oxygen species (ROS), which play a crucial role in seed germination and early seedling growth.
Comparación Con Compuestos Similares
Gibberellic Acid: A naturally occurring phytohormone that promotes seed germination and plant growth.
Karrikins: Smoke-derived compounds that stimulate seed germination and enhance seedling vigor.
Abscisic Acid Inhibitors: Compounds that inhibit the action of abscisic acid, a hormone that induces seed dormancy.
Uniqueness: Germination-IN-1 is unique in its ability to simultaneously modulate multiple biochemical pathways involved in seed germination. Unlike other compounds that target a single pathway, this compound offers a more comprehensive approach to enhancing seed germination and early plant growth.
Propiedades
Fórmula molecular |
C30H45NO3 |
|---|---|
Peso molecular |
467.7 g/mol |
Nombre IUPAC |
(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-phenylpentanamide |
InChI |
InChI=1S/C30H45NO3/c1-19(9-12-27(34)31-21-7-5-4-6-8-21)23-10-11-24-28-25(14-16-30(23,24)3)29(2)15-13-22(32)17-20(29)18-26(28)33/h4-8,19-20,22-26,28,32-33H,9-18H2,1-3H3,(H,31,34)/t19-,20+,22-,23-,24+,25+,26-,28+,29+,30-/m1/s1 |
Clave InChI |
XQAOJNYOXOQRTQ-CMLBRSAOSA-N |
SMILES isomérico |
C[C@H](CCC(=O)NC1=CC=CC=C1)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)C |
SMILES canónico |
CC(CCC(=O)NC1=CC=CC=C1)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















